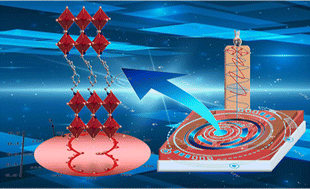Polar 2D hybrid perovskite crystals with intrinsic strong linear dichroism for polarization-sensitive and self-powered detection†
Journal of Materials Chemistry C Pub Date: 2023-02-15 DOI: 10.1039/D3TC00199G
Abstract
Two-dimensional (2D) hybrid perovskite, which has inherent optical anisotropy and structural properties shows broad application prospects as a polarization-sensitive candidate. In particular, the polar members that enable the bulk photovoltaic effect (BPVE) show great potential in self-powered photodetection. Here, by incorporating a brominated aromatic cation as an interlayered spacer, we have succeeded in synthesizing a polar 2D hybrid perovskite, (BBA)2(MA)Pb2I7 (1, where BBA+ is 4-bromobenzylammonium, MA+ is methylammonium). The inherent structural anisotropy caused by the alternate placement of inorganic perovskite sheets and organic-spaced cations permits substantial linear absorption dichroism with a high ratio of ∼4.2 (at 520 nm). Moreover, the bromination of the organic spacer favours the electric polarity of 1. The electric spontaneous polarization (Ps) results in notable BPVEs in 1, which directly drives the separation and transport of photoexcited carriers and further supports its self-powered capability. As expected, the self-powered photodetector of 1 exhibits strong polarization sensitivity to linear polarized light, showing a polarization ratio of 4.8. This figure is even larger than that of conventional inorganic GeSe nanosheets (∼1.09 at 532 nm). This work will facilitate the potential application of 2D polar perovskite candidate materials for self-powered photodetection.


Recommended Literature
- [1] Stochastic vs. deterministic magnetic coding in designed cylindrical nanowires for 3D magnetic networks†
- [2] To assemble or fold?†
- [3] Hydroxyapatite, an exceptional catalyst for the gas-phase deoxygenation of bio-oil by aldol condensation†
- [4] Molecular design on isoxazolone-based derivatives with large second-order harmonic generation effect and terahertz wave generation†
- [5] Electronic structure of twisted and planar rubrene molecules: a density functional study†
- [6] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [7] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [8] Organic chemistry
- [9] Responsive copolymer–graphene oxide hybrid microspheres with enhanced drug release properties†
- [10] Sugar silanes: versatile reagents for stereocontrolled glycosylation via intramolecular aglycone delivery†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 151055-86-6









